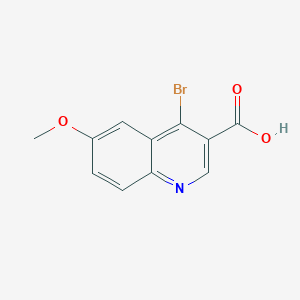

4-Bromo-6-methoxyquinoline-3-carboxylic acid

Descripción

BenchChem offers high-quality 4-Bromo-6-methoxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-6-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUILZJCQPOYYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738376 | |

| Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872714-51-7 | |

| Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Bromo-6-methoxyquinoline-3-carboxylic acid chemical properties

Technical Guide: Chemical Architecture and Reactivity of 4-Bromo-6-methoxyquinoline-3-carboxylic Acid

Executive Summary & Strategic Utility

4-Bromo-6-methoxyquinoline-3-carboxylic acid (CAS: 872714-51-7) represents a high-value "divergent scaffold" in medicinal chemistry. Unlike fully elaborated drugs, this molecule serves as a linchpin intermediate, possessing three orthogonal vectors for chemical diversification:

-

The C-4 Bromide: A highly reactive electrophile for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (

). -

The C-3 Carboxylic Acid: A handle for solubility modulation and pharmacophore extension via amide/ester formation.

-

The C-6 Methoxy Group: A masked phenol that allows for late-stage tuning of lipophilicity and metabolic stability.

This guide details the synthesis, physicochemical properties, and reactivity landscape of this compound, designed to support researchers in kinase inhibitor discovery and heterocycle optimization.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 872714-51-7 | |

| Molecular Formula | ||

| Molecular Weight | 282.09 g/mol | |

| Appearance | Off-white to pale yellow solid | Highly dependent on purity/oxidation state. |

| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water/non-polar solvents due to zwitterionic character. |

| pKa (Predicted) | ~3.5 (COOH), ~2.0 (Quinoline N) | The electron-withdrawing Br at C4 lowers the basicity of the ring nitrogen. |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Synthetic Architecture (The Gould-Jacobs Pathway)

The most robust route to the 4-bromo-6-methoxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction , followed by functional group manipulation. This pathway is preferred for its scalability and the availability of starting materials.

Synthesis Workflow Diagram

Figure 1: Step-wise construction of the quinoline core via the Gould-Jacobs protocol.

Detailed Experimental Protocol

Step 1: Enamine Formation & Cyclization

-

Reactants: Mix 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium.

-

Cyclization: Add the resulting oil dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts type closure.

-

Isolation: Cool to room temperature. Dilute with hexane. The 4-hydroxyquinoline ester precipitates as a solid.[1] Filter and wash with hexane.

Step 2: Hydrolysis

-

Suspend the ester in 10% NaOH (aq). Reflux for 3-4 hours until the solution becomes clear.

-

Acidify with HCl to pH 2. The 4-hydroxy-6-methoxyquinoline-3-carboxylic acid will precipitate.

Step 3: Bromination (The Critical Step)

Rationale: The conversion of the 4-hydroxy (tautomeric with 4-oxo) group to 4-bromo is achieved using phosphorus oxybromide (

-

Setup: In a dry round-bottom flask under argon, suspend 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile or DMF (catalytic amount).

-

Reagent Addition: Add

(3.0 eq). Caution: Exothermic reaction. -

Reaction: Heat to 80-90°C for 4 hours. The carboxylic acid is transiently converted to the acid bromide, while the 4-OH is converted to 4-Br.

-

Quench/Workup: Cool to 0°C. Carefully pour onto crushed ice. The acid bromide hydrolyzes back to the carboxylic acid, while the C-Br bond remains stable.

-

Purification: The product precipitates from the acidic aqueous mixture. Filter, wash with water, and dry in vacuo.

Reactivity Landscape & Functionalization

The 4-bromo-3-carboxy motif allows for "orthogonal functionalization"—meaning one site can be modified without affecting the others.

Reactivity Map

Figure 2: Divergent synthesis pathways from the core scaffold.

Key Transformations

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) The C-4 bromine is activated by the electron-deficient quinoline ring, making it an excellent partner for Pd-catalyzed coupling.

-

Conditions:

(5 mol%), Arylboronic acid (1.2 eq), -

Significance: This installs the "tail" region often required for kinase selectivity (e.g., in EGFR inhibitors).

B. Nucleophilic Aromatic Substitution (

-

Conditions: Primary/Secondary amine (2.0 eq), IPA or EtOH, Reflux.

-

Mechanism: Addition-Elimination sequence. The intermediate Meisenheimer complex is stabilized by the quinoline nitrogen.

C. Amide Coupling The C-3 carboxylic acid is sterically accessible but can be prone to decarboxylation if heated excessively under acidic conditions.

-

Recommended: HATU or T3P couplings at room temperature to avoid side reactions.

Applications in Drug Discovery

-

Kinase Inhibition: The 4-anilinoquinoline-3-carbonitrile/amide scaffold is a privileged structure in oncology (e.g., Bosutinib analogs). The 4-bromo intermediate allows rapid library generation of the 4-anilino moiety via

. -

Antibacterial Agents: While fluoroquinolones typically utilize the 4-oxo tautomer, 4-substituted quinolines derived from this intermediate target DNA gyrase through alternative binding modes.

-

Bioisosterism: The quinoline nitrogen can serve as a hydrogen bond acceptor, mimicking the pyridine ring found in many metabolic cofactors.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Skin/Eye Irritant: The compound is an organic acid and an alkyl halide. Causes serious eye irritation (H319) and skin irritation (H315).

-

Acute Toxicity: Harmful if swallowed (H302).[2]

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

-

Disposal: Halogenated organic waste streams.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255289, 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid.

-

Ossila. "4-Bromo-6-fluoroquinoline: Properties and Applications." (Analogous reactivity data).

-

ChemicalBook. "6-Bromo-4-hydroxyquinoline Synthesis and Properties."

Sources

Technical Monograph: 4-Bromo-6-methoxyquinoline-3-carboxylic acid

This technical guide provides an in-depth analysis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid , a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and antibacterial agents.

A Dual-Functionalized Scaffold for Medicinal Chemistry

Executive Summary

4-Bromo-6-methoxyquinoline-3-carboxylic acid (CAS 872714-51-7 ) is a substituted quinoline derivative characterized by two orthogonal reactive handles: an electrophilic bromide at the C4 position and a nucleophilic/acidic carboxyl group at the C3 position. This structural arrangement allows for sequential functionalization—typically Suzuki-Miyaura coupling at C4 and amide coupling at C3—making it a "privileged scaffold" in fragment-based drug discovery (FBDD).

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The following data aggregates physicochemical constants relevant for analytical characterization and handling.

| Property | Value |

| CAS Number | 872714-51-7 |

| IUPAC Name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.0 (Quinolinium nitrogen) |

| SMILES | COc1ccc2nc(C(=O)O)c(Br)c2c1 |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Desiccated |

Synthetic Pathway & Methodology

The most robust synthesis of this scaffold utilizes the Gould-Jacobs reaction , a sequence offering high scalability and regioselectivity. The pathway transforms p-anisidine into the 4-hydroxyquinoline core, which is subsequently functionalized.

Mechanistic Workflow (DOT Visualization)

Figure 1: Step-wise synthetic pathway from p-anisidine to the target 4-bromoquinoline scaffold.[1][2]

Detailed Experimental Protocol

Step 1: Formation of the Quinoline Core (Gould-Jacobs)

-

Condensation: Mix p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) neat. Heat to 110°C for 2 hours. Monitor ethanol evolution.

-

Validation: LCMS shows disappearance of aniline mass.

-

-

Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. This high temperature is critical to overcome the activation energy for aromatic nucleophilic substitution.

-

Yield: Typically 70–85% of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate .

-

Step 2: Bromination (Deoxybromination)

The conversion of the C4-hydroxyl (tautomeric with C4-oxo) to C4-bromo is the pivotal step.

-

Suspend the 4-hydroxy intermediate in anhydrous Toluene or Acetonitrile.

-

Add Phosphorus Oxybromide (POBr₃) (1.5 eq) carefully.

-

Reflux at 80–100°C for 4 hours.

-

Mechanistic Note: The reaction proceeds via an imidoyl bromide intermediate. Anhydrous conditions are essential to prevent hydrolysis of POBr₃.

-

-

Quench with ice-water and neutralize with NaHCO₃. Extract with Ethyl Acetate.[2]

-

Product:Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate .

-

Step 3: Ester Hydrolysis

-

Dissolve the bromo-ester in a THF/Water (3:1) mixture.

-

Add Lithium Hydroxide (LiOH, 2.0 eq) at 0°C to avoid nucleophilic displacement of the bromine by hydroxide.

-

Stir at room temperature for 2–4 hours.

-

Acidify carefully with 1N HCl to pH 3–4 to precipitate the target acid.

-

Final Product:4-Bromo-6-methoxyquinoline-3-carboxylic acid .[3]

-

Applications in Drug Discovery[4][5][11][12]

This compound serves as a high-value building block due to its specific substitution pattern:

-

Kinase Inhibition (SAR): The 6-methoxy group mimics the ATP adenine hinge binding motif, while the 3-carboxylic acid can be converted to amides that extend into the solvent-accessible pocket.

-

Antibacterial Agents: Analogous to fluoroquinolones, modifications at the C3 and C4 positions are critical for DNA gyrase binding.

-

Divergent Synthesis:

-

C4 Position: Susceptible to Pd-catalyzed cross-couplings (Suzuki, Sonogashira) to introduce aryl or heteroaryl groups.

-

C3 Position: Carboxylic acid allows for amide coupling, esterification, or reduction to alcohols.

-

Reaction Suitability Matrix

| Reaction Type | Target Site | Reagents/Conditions | Notes |

| Suzuki Coupling | C4-Br | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | High reactivity due to electron-deficient ring. |

| Amide Coupling | C3-COOH | Amine, HATU/EDC, DIPEA | Standard peptide coupling conditions apply. |

| SnAr Displacement | C4-Br | Primary/Secondary Amines, Heat | C4-Br is a good leaving group for nucleophilic aromatic substitution. |

References

-

PubChem. (2025).[1] 4-bromo-6-methoxyquinoline-3-carboxylic acid (Compound).[3] National Library of Medicine. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Chem-Space. (2025). Compound Datasheet: CAS 872714-51-7. [Link]

Sources

Part 1: Structural Analysis & Pharmacophore Properties

[1][2]

The molecule (MW: 282.09 g/mol ) is built upon a bicyclic quinoline heteroaromatic system.[1][2] Its chemical behavior is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring.[1][2]

| Feature | Position | Electronic Effect | Medicinal Utility |

| Bromide | C4 | Critical "handle" for Pd-catalyzed cross-coupling (Suzuki-Miyaura) or | |

| Carboxylate | C3 | Electron-withdrawing (EWG) | Solubilizing group; precursor for amides (hydrogen bond acceptors/donors) to engage hinge regions in kinases.[1][2] |

| Methoxy | C6 | Increases electron density on the benzenoid ring; modulates metabolic stability; potential H-bond acceptor.[1][2] | |

| Nitrogen | N1 | Basic/Nucleophilic | Pyridine-like nitrogen; protonation modulates solubility and binding affinity.[1][2] |

Steric & Electronic Considerations: The C4-position is sterically accessible but electronically deactivated for electrophilic aromatic substitution.[1][2] However, it is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and the C3-carboxyl group.[1][2] The C6-methoxy group pushes electron density into the ring system, stabilizing the C4-cation during specific reaction transition states but primarily serving to fine-tune the lipophilicity (LogP ~2.5).[1][2]

Part 2: Synthetic Architecture

The most robust synthesis follows a modified Gould-Jacobs reaction pathway.[1][2] This approach is preferred over direct bromination of quinoline precursors due to superior regiocontrol.[1][2]

Retrosynthetic Analysis (Graphviz)[1][2]

Caption: Step-wise synthetic flow from p-anisidine to the final 4-bromo-quinoline scaffold via the Gould-Jacobs protocol.

Detailed Experimental Protocol

Step 1: Condensation & Cyclization (Gould-Jacobs) [1][2]

-

Reagents: Mix 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive equilibrium.[1][2]

-

Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required to overcome the activation energy for aromaticity restoration.[1][2]

-

Isolation: Cool to room temperature. Dilute with hexane.[1][2] The 4-hydroxy-6-methoxyquinoline-3-carboxylate ester will precipitate.[1][2] Filter and wash with hexane to remove diphenyl ether.[1][2]

Step 2: Bromination (The Critical Step) Rationale: Direct bromination of the hydroxy-acid is risky due to potential decarboxylation.[1][2] Brominating the ester is safer and higher yielding.[1][2]

-

Setup: Suspend the 4-hydroxy ester (10 g) in anhydrous acetonitrile (or toluene).

-

Reagent: Add Phosphorus Oxybromide (

, 1.5 eq) carefully. -

Reaction: Reflux (80-110°C) for 2-4 hours. Monitor by TLC/LCMS.[1][2] The suspension will clear as the lipophilic bromo-ester forms.[1][2]

-

Quench: Safety Alert: Pour the reaction mixture onto crushed ice/sodium bicarbonate.

reacts violently with water to release HBr.[1][2] -

Extraction: Extract with Ethyl Acetate (EtOAc).[1][2] Dry over

.[1][2]

Step 3: Hydrolysis

-

Reagents: Dissolve the 4-bromo ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq).[1][2]

-

Conditions: Stir at ambient temperature (25°C) for 12 hours. Avoid high heat to prevent accidental hydrolysis of the bromide (forming the 4-hydroxy impurity).[1][2]

-

Workup: Acidify carefully with 1N HCl to pH 3-4. The target acid will precipitate as an off-white solid.[1][2] Filter and vacuum dry.[1][2]

Part 3: Reactivity Profile & Derivatization[1][2]

This scaffold is a "linchpin" intermediate.[1][2] The reactivity order is generally C3-COOH > C4-Br > C6-OMe .[1][2]

Functionalization Map (Graphviz)[1][2]

Caption: Divergent synthesis pathways. The C4-Br allows for carbon-carbon or carbon-heteroatom bond formation, while C3 allows for peptide-like coupling.[1][2]

Key Reaction: Suzuki-Miyaura Coupling

The C4-bromide is an excellent partner for Pd-catalyzed coupling.[1][2]

Part 4: Analytical Characterization

To validate the integrity of the synthesized material, the following data profile is expected:

| Technique | Expected Signal/Observation | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic acid proton (-COOH).[1][2] | |

| 1H NMR (DMSO-d6) | C2-H. Characteristic singlet for quinoline-3-carboxylic derivatives.[1][2] | |

| 1H NMR (DMSO-d6) | Methoxy group (-OCH3).[1][2] | |

| LC-MS (ESI+) | [M+H]+ = 282/284 | Characteristic 1:1 isotopic pattern due to Bromine ( |

| Appearance | Off-white to pale yellow solid | Coloration often due to trace impurities or conjugation.[1][2] |

Part 5: Safety & Handling

-

Phosphorus Oxybromide (

): Corrosive and moisture sensitive.[1][2] Releases toxic HBr gas upon contact with water.[1][2] Handle in a fume hood. -

Diphenyl Ether: High boiling point (258°C).[1][2] Risk of thermal burns.[1][2] Ensure glassware is rated for high thermal stress.[1][2]

-

Storage: Store the final acid in a cool, dry place. Light sensitive (halides can degrade over time).[1][2]

References

-

Synthesis of Quinoline-3-Carboxylic Acids (Gould-Jacobs Reaction)

-

Bromination of Hydroxyquinolines

-

Medicinal Chemistry Applications (Kinase Inhibitors)

-

Chemical Properties & Safety Data

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6-methoxyquinoline-3-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-methoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a precise understanding of a molecule's structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. NMR spectroscopy stands as the most powerful technique for the unambiguous structural characterization of organic molecules in solution.[1] This document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations necessary for obtaining and accurately analyzing the ¹H NMR data for this specific quinoline derivative.

Molecular Structure and Theoretical Proton Analysis

To predict and interpret the ¹H NMR spectrum, we must first dissect the molecular structure of 4-Bromo-6-methoxyquinoline-3-carboxylic acid and analyze the distinct electronic environments of each proton.

The molecule possesses six unique proton environments:

-

Pyridine Ring Protons: H-2

-

Benzene Ring Protons: H-5, H-7, H-8

-

Substituent Protons: Methoxy (-OCH₃) and Carboxylic Acid (-COOH)

The chemical shift of each proton is governed by the interplay of inductive and anisotropic effects from the surrounding functional groups.

-

The Quinoline Core: The heterocyclic nitrogen atom is strongly electron-withdrawing, which significantly deshields adjacent protons, particularly H-2 and H-8. Aromatic protons in quinoline systems typically resonate in the range of 7.0-9.0 ppm.[2][3]

-

Electron-Withdrawing Groups (-Br, -COOH): The bromine atom at the C4 position and the carboxylic acid at the C3 position are both electron-withdrawing groups. Their primary influence is to deshield (shift downfield) the proton on the pyridine ring, H-2. The carboxylic acid proton itself is highly deshielded and typically appears far downfield, often above 10 ppm.[4][5]

-

Electron-Donating Group (-OCH₃): The methoxy group at the C6 position is an electron-donating group. It increases electron density on the benzene portion of the quinoline ring, causing a shielding effect (upfield shift) on the protons of that ring, most notably the ortho-positioned H-5 and H-7. The protons of the methoxy group itself will appear as a singlet in the typical ether region (~3.5-4.0 ppm).[6]

Based on this analysis, a predicted hierarchy of chemical shifts (from downfield to upfield) is: COOH > H-2 > H-8 > H-7 > H-5 > OCH₃.

Predicted ¹H NMR Spectral Parameters

Synthesizing the structural analysis allows for a detailed prediction of the chemical shifts, multiplicities, and integration values for each proton signal.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -COOH | > 12.0 | Broad Singlet | N/A | 1H | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[5] |

| H-2 | 8.8 - 9.2 | Singlet | N/A | 1H | Adjacent to nitrogen and deshielded by the C3-carboxyl and C4-bromo groups. No adjacent protons for coupling. |

| H-8 | 7.9 - 8.2 | Doublet | Jortho = 8.5 - 9.5 Hz | 1H | Peri to the nitrogen atom, causing significant deshielding. Coupled only to H-7. |

| H-7 | 7.4 - 7.7 | Doublet of Doublets | Jortho = 8.5 - 9.5 Hz, Jmeta = 2.0 - 3.0 Hz | 1H | Coupled to both H-8 (ortho) and H-5 (meta). Shielded relative to H-8 by the C6-methoxy group. |

| H-5 | 7.1 - 7.3 | Doublet | Jmeta = 2.0 - 3.0 Hz | 1H | Ortho to the electron-donating methoxy group, resulting in significant shielding. Coupled only to H-7. |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A | 3H | Standard chemical shift for an aryl methoxy group.[7] No adjacent protons for coupling. |

Experimental Protocol for Spectrum Acquisition

The quality of NMR data is critically dependent on a robust experimental methodology. The following protocol is designed to yield a high-resolution ¹H NMR spectrum for 4-Bromo-6-methoxyquinoline-3-carboxylic acid.

Causality Behind Experimental Choices:

-

Solvent Selection: Due to the presence of the carboxylic acid, solubility can be poor in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it readily dissolves carboxylic acids and its residual proton signal (δ ≈ 2.50 ppm) does not typically interfere with the aromatic signals of interest. Furthermore, using DMSO-d₆ helps in observing the exchangeable -COOH proton as a distinct, albeit broad, signal.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[4]

-

Spectrometer Frequency: A higher field strength (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Bromo-6-methoxyquinoline-3-carboxylic acid directly into a clean, dry NMR tube.

-

Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

-

Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of at least 0 to 15 ppm to ensure the carboxylic acid proton is observed.

-

Use a standard 90° pulse.

-

Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, especially the quaternary-bound aromatic protons, ensuring accurate integration.

-

Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Set the acquisition time (at) to be between 3 and 4 seconds for adequate digital resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the integration values relative to a well-resolved signal known to represent a single proton (e.g., H-2 or H-8).

-

Advanced Structural Verification with 2D NMR

While 1D ¹H NMR provides a wealth of information, its assignments must be considered a hypothesis. To create a self-validating system and confirm the proton assignments with the highest degree of confidence, two-dimensional (2D) NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It is the definitive tool for tracing out the connectivity of the aromatic spin system. We would expect to see a cross-peak between H-7 and H-8 (strong, ortho coupling) and another between H-7 and H-5 (weaker, meta coupling), confirming their spatial relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.[1] It provides an unambiguous link between the ¹H and ¹³C spectra, confirming which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is exceptionally powerful for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the H-2 proton should show an HMBC correlation to the C4 (bromo-substituted) and the C3 (carboxyl-substituted) carbons, unequivocally confirming its position. The methoxy protons should show a strong correlation to the C6 carbon.

By employing this multi-tiered approach, beginning with theoretical prediction, followed by rigorous experimental protocol and culminating in advanced 2D NMR verification, researchers can achieve an authoritative and trustworthy structural elucidation of 4-Bromo-6-methoxyquinoline-3-carboxylic acid, a critical step in any research or development pipeline.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information For.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid.

- ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.

- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- iChemical. (n.d.). 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. tsijournals.com [tsijournals.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-methoxyquinoline-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the structural elucidation of this quinoline derivative. We will explore the intricate interplay of substituent effects on the carbon chemical shifts, outline a robust experimental protocol for data acquisition, and present a detailed interpretation of the expected spectrum.

The Strategic Importance of ¹³C NMR in Quinoline Chemistry

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern on the quinoline ring is critical to its biological activity. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of these complex molecules. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns in aromatic systems, ¹³C NMR provides a direct window into the carbon framework, with each unique carbon atom typically yielding a distinct signal.[1][2] The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, making ¹³C NMR a powerful technique for verifying substitution patterns and identifying isomers.[3][4]

Deciphering the ¹³C NMR Spectrum: A Predictive Analysis

The ¹³C NMR spectrum of 4-Bromo-6-methoxyquinoline-3-carboxylic acid is best understood by dissecting the electronic contributions of each substituent to the foundational quinoline ring system.

The Unsubstituted Quinoline Framework: A Baseline

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring significantly influences the electron distribution and, consequently, the ¹³C chemical shifts. The carbons of the pyridine ring (C2, C3, C4) are generally deshielded compared to those in the benzene ring due to the electronegativity of the nitrogen atom. Conversely, the carbons of the benzenoid ring (C5, C6, C7, C8) exhibit chemical shifts more akin to a substituted benzene.

Substituent Effects: The Key to Spectral Interpretation

The bromine, methoxy, and carboxylic acid groups each exert distinct electronic effects (inductive and resonance) that perturb the chemical shifts of the quinoline carbons.[3]

-

4-Bromo Group: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which deshields the carbon to which it is attached (C4). Halogens also possess lone pairs that can participate in resonance, but the inductive effect is generally dominant for bromine in aromatic systems. This will cause a downfield shift for C4. The effect on other carbons will be less pronounced but can be predicted based on proximity.

-

6-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R) and a moderately electron-withdrawing group through induction (-I). The resonance effect is dominant, leading to increased electron density at the ortho (C5, C7) and para (C8) positions relative to C6. This results in an upfield shift (shielding) for these carbons. The carbon directly attached to the oxygen (C6) will be significantly deshielded due to the electronegativity of the oxygen atom. The methoxy carbon itself will appear in the typical range for an sp³ carbon attached to an oxygen atom.[5][6]

-

3-Carboxylic Acid Group: The carboxylic acid group is a deactivating, electron-withdrawing group (-I and -R effects). This will lead to a downfield shift (deshielding) of the carbons in the pyridine ring, particularly the ipso-carbon (C3) and the ortho-carbon (C4). The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the downfield region of the spectrum.[7]

The interplay of these substituent effects is visualized in the following diagram:

Caption: Electronic effects of substituents on the quinoline ring.

Predicted ¹³C Chemical Shifts

Based on the analysis of substituent effects and known chemical shift ranges for quinoline derivatives, a predicted ¹³C NMR spectrum for 4-Bromo-6-methoxyquinoline-3-carboxylic acid is summarized in the table below. It is important to note that these are estimations and actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~150-155 | Deshielded by adjacent nitrogen and electron-withdrawing COOH group. |

| C3 | ~130-135 | Deshielded by attached electron-withdrawing COOH group. |

| C4 | ~120-125 | Deshielded by attached electronegative bromine atom. |

| C4a | ~145-150 | Quaternary carbon, deshielded by proximity to nitrogen and substituents. |

| C5 | ~105-110 | Shielded by the +R effect of the methoxy group (ortho). |

| C6 | ~155-160 | Deshielded by the directly attached electronegative oxygen of the methoxy group. |

| C7 | ~120-125 | Shielded by the +R effect of the methoxy group (ortho). |

| C8 | ~130-135 | Influenced by the nitrogen and methoxy group. |

| C8a | ~140-145 | Quaternary carbon, deshielded by proximity to nitrogen. |

| -COOH | ~165-170 | Typical chemical shift for a carboxylic acid carbonyl carbon.[7] |

| -OCH₃ | ~55-60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[5] |

Experimental Protocol for ¹³C NMR Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality ¹³C NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[8][9][10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and its high polarity.[11] Chloroform-d (CDCl₃) with a small amount of methanol-d₄ may also be suitable.[12] A solubility test with a small amount of non-deuterated solvent is recommended. A comprehensive list of deuterated solvents and their properties is available from suppliers like Sigma-Aldrich.[13]

-

Concentration: For ¹³C NMR, a relatively high concentration is desirable due to the low natural abundance of the ¹³C isotope.[14][15] Aim for a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[15]

-

Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The following workflow diagram illustrates the sample preparation process:

Caption: Workflow for preparing the NMR sample.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low sensitivity of ¹³C NMR, a large number of scans will be required. This can range from several hundred to several thousand, depending on the sample concentration. The acquisition time can range from 30 minutes to several hours.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all carbon signals, especially the quaternary carbons, advanced 2D NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It is invaluable for assigning the protonated carbons (C2, C5, C7, C8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C3, C4, C4a, C6, C8a, and the COOH carbon) by observing their long-range couplings to nearby protons. For example, the proton on C2 would show a correlation to C3 and C4.

The relationship between these experiments is depicted below:

Caption: Logic of 2D NMR experiments for structural elucidation.

Conclusion

The ¹³C NMR analysis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid is a powerful method for its structural verification. A thorough understanding of the substituent effects on the quinoline ring system allows for a predictive assignment of the carbon chemical shifts. This theoretical framework, combined with a rigorous experimental protocol and the application of advanced 2D NMR techniques, provides a self-validating system for the unambiguous structural elucidation of this and other complex quinoline derivatives. This level of analytical rigor is paramount in the field of drug development, where the precise molecular architecture dictates biological function.

References

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

-

Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi. [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. [Link]

-

Gebreyesus, G. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

Master Organic Chemistry. (2022). 13C NMR – How Many Signals. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

-

Chambers, R. D., et al. (2002). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 113(1), 45-53. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. [Link]

-

Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

-

Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

International Journal of Molecular Sciences. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

Agrawal, P. K. (2014). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 9(1), 111-114. [Link]

-

Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link]

-

Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

iChemical. (n.d.). 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. savemyexams.com [savemyexams.com]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. labinsights.nl [labinsights.nl]

- 9. myuchem.com [myuchem.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 12. organomation.com [organomation.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Guide: Infrared Spectroscopy of 4-Bromo-6-methoxyquinoline-3-carboxylic Acid

[1]

Abstract

This technical guide provides a comprehensive spectroscopic profile of 4-Bromo-6-methoxyquinoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for antimalarial and antibacterial drug discovery.[1] Unlike standard spectral libraries, this document synthesizes theoretical vibrational assignments with empirical data from structural analogs (quinoline-3-carboxylic acids and 6-methoxyquinolines).[1] It offers researchers a self-validating protocol for structural verification, emphasizing the differentiation of this specific substitution pattern from common synthetic impurities.

Structural Analysis & Vibrational Theory

The Molecular Scaffold

The infrared spectrum of 4-Bromo-6-methoxyquinoline-3-carboxylic acid is a superposition of four distinct vibrational domains. Successful identification requires deconstructing the molecule into these interacting sectors:

-

The Quinoline Core: A bicyclic aromatic system exhibiting characteristic ring breathing modes (

).[1] -

The 3-Carboxylic Acid: A conjugated acid group interacting with the aromatic ring and the adjacent 4-bromo substituent, typically forming hydrogen-bonded dimers in the solid state.[1]

-

The 6-Methoxy Group: An electron-donating group (EDG) that introduces distinct C–O stretching vibrations and intensifies ring modes via resonance.[1]

-

The 4-Bromo Substituent: A heavy atom that influences the dipole moment of the C4 position and introduces low-frequency C–Br stretching bands.[1]

Electronic Effects on Wavenumbers[1]

-

Conjugation Effect: The C=O stretch of the carboxylic acid at position 3 is conjugated with the quinoline ring. This lowers the force constant of the carbonyl bond, shifting the absorption to a lower frequency (

) compared to non-conjugated aliphatic acids ( -

Mesomeric Effect (+M): The 6-methoxy group donates electron density into the ring system. This increases the bond order of the adjacent ring carbons but can slightly decrease the frequency of the C=O stretch if resonance structures delocalize electron density toward the carbonyl oxygen.

-

Steric/Field Effect: The bulky 4-bromo group may force the 3-carboxylic acid group out of planarity with the ring, potentially reducing conjugation and shifting the C=O stretch slightly higher (blue shift).

Predicted Spectral Assignments (The "Fingerprint")[2]

The following table synthesizes data from 6-methoxyquinoline and 3-quinolinecarboxylic acid derivatives to provide the expected vibrational profile.

| Functional Group | Mode of Vibration | Frequency Range ( | Intensity | Diagnostic Notes |

| Carboxylic Acid (-COOH) | O–H Stretch | Broad/Var.[1][2] | "Fermi Resonance" often visible; overlaps C-H stretches.[1] | |

| C=O Stretch | Strong | Conjugated acid dimer. Sharp and intense.[1] | ||

| C–O Stretch | Strong | Coupled with O-H in-plane bending.[1] | ||

| O–H Out-of-Plane | Medium | Broad "hump" characteristic of dimers.[1] | ||

| Quinoline Ring | C=C / C=N Stretch | Med-Strong | Usually 3-4 bands.[1] The 1620 band is often enhanced by the 6-OMe. | |

| C–H Out-of-Plane (OOP) | Strong | Diagnostic for 2,3,4-substitution patterns.[1] | ||

| Methoxy Group (6-OMe) | Strong | Asymmetric stretch; highly characteristic of aryl ethers.[1] | ||

| Medium | Symmetric stretch.[1] | |||

| C–H Stretch ( | Weak | Just below aromatic C-H stretches ( | ||

| Bromine (4-Br) | C–Br Stretch | Med-Weak | Aryl bromides often show a band here, though the primary C-Br stretch is often |

Critical Differentiators

-

vs. Ester Intermediate: If the spectrum shows a C=O peak

and lacks the broad O-H trough ( -

vs. Decarboxylated Product: Absence of the carbonyl peak (

) indicates loss of the -COOH group (a common side reaction at high temperatures).[1]

Experimental Methodology

Sample Preparation: ATR vs. KBr

For carboxylic acids, the choice of sampling technique critically affects the spectral quality, particularly the O-H region.

-

Method A: Attenuated Total Reflectance (ATR)

-

Best for: Routine QC, speed, and preventing moisture uptake.[1]

-

Protocol: Place ~5 mg of solid directly on the diamond/ZnSe crystal. Apply high pressure to ensure contact.[1]

-

Note: ATR corrects relative intensities but may slightly shift peak positions compared to transmission spectra.[1] The broad O-H band may appear less intense due to the lower penetration depth at higher wavenumbers.

-

-

Method B: KBr Pellet (Transmission)

-

Best for: High-resolution structural characterization and publication-quality spectra.[1]

-

Protocol: Grind 1-2 mg of sample with 100 mg of spectroscopic grade KBr (dried).[1] Press at 8-10 tons for 2 minutes to form a transparent disc.

-

Critical Step: Ensure KBr is bone-dry.[1] Absorbed water will mask the carboxylic O-H stretch region (

).[1]

-

Data Acquisition Parameters

-

Resolution:

(Standard) or -

Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to improve Signal-to-Noise ratio.

-

Range:

.

Visualization of Structural Logic

The following diagram illustrates the logical flow for interpreting the IR spectrum of this specific molecule, linking spectral features to structural verification.

Caption: Decision matrix for verifying the synthesis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid via IR spectroscopy.

Troubleshooting & Artifacts

The "Water Mask"

The carboxylic acid O-H stretch (

-

Differentiation: Water typically shows a distinct, sharper band around

(H-O-H bending) that is absent in anhydrous carboxylic acids.[1] If the

Polymorphism

Quinoline carboxylic acids are prone to polymorphism (different crystal packing).[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on general IR band assignments).

-

NIST Chemistry WebBook. Infrared Spectrum of 6-Methoxyquinoline. National Institute of Standards and Technology.[1] Link (Source for methoxy-quinoline scaffold shifts).[1]

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Reference for substituent effects on aromatic rings).

-

PubChem. Compound Summary for CID 255289 (4-Hydroxy-6-methoxyquinoline-3-carboxylic acid). National Center for Biotechnology Information.[1] Link (Structural analog data for comparison).

The Chemotherapeutic Scaffold: 4-Bromo-6-methoxyquinoline-3-carboxylic Acid

The following technical guide details the biological relevance, chemical reactivity, and therapeutic applications of 4-Bromo-6-methoxyquinoline-3-carboxylic acid .

An In-Depth Technical Guide for Drug Development

Executive Summary

4-Bromo-6-methoxyquinoline-3-carboxylic acid (CAS: 872714-51-7) is a high-value heterocyclic intermediate that serves as a "lynchpin" scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and next-generation quinolone antibiotics. While the molecule itself possesses limited intrinsic bioavailability due to its zwitterionic potential and high reactivity, its biological significance is defined by its role as the electrophilic precursor to 4-anilinoquinolines—a class of potent EGFR and VEGFR inhibitors.

This guide analyzes the molecule's "Push-Pull" electronic reactivity, its transition into bioactive chemical space, and validated protocols for its functionalization.

Chemical Biology & Mechanism of Action[1]

To understand the biological potential of this molecule, one must first understand its electronic structure. The quinoline core features a 6-methoxy group (electron-donating) and a 3-carboxylic acid (electron-withdrawing), creating a unique polarization across the ring system.

The "Electrophilic Trap" Mechanism

The 4-position of the quinoline ring is activated for Nucleophilic Aromatic Substitution (

-

Biological Implication: In a biological context (in vivo), the unreacted 4-bromo species acts as a "soft" electrophile. It can potentially alkylate reactive cysteine thiols in proteins, leading to non-specific toxicity. Therefore, in drug development, the bromine is almost invariably displaced by a specific amine pharmacophore before biological testing.

-

The 6-Methoxy Anchor: In the final drug candidates (e.g., EGFR inhibitors), the 6-methoxy group is critical. It often forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the molecule while the 4-substituent extends into the hydrophobic pocket.

Pharmacological Classes Derived from the Scaffold

The biological activity of this scaffold bifurcates into two primary therapeutic areas upon functionalization:

| Therapeutic Class | Modification at C4 (Br Displacement) | Modification at C3 (COOH) | Mechanism of Action |

| Kinase Inhibitors | Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) | Amide or Nitrile | ATP-competitive inhibition of EGFR/VEGFR. |

| Antibacterials | Cyclic amines (e.g., Piperazine) | Carboxylic Acid (Retained) | Inhibition of DNA Gyrase/Topoisomerase IV. |

| DHODH Inhibitors | Aryl/Heteroaryl coupling | Carboxylic Acid (Retained) | Inhibition of de novo pyrimidine biosynthesis. |

Therapeutic Applications & Case Studies

Epidermal Growth Factor Receptor (EGFR) Inhibition

The most prominent application of the 4-bromo-6-methoxyquinoline-3-carboxylic acid scaffold is in the synthesis of 4-anilinoquinoline-3-carbonitriles (bioisosteres of drugs like Gefitinib or Bosutinib).

-

Structural Logic: The 4-bromo group is displaced by an aniline. The resulting secondary amine mimics the N1-C2 bond of ATP, allowing the inhibitor to fit into the adenine-binding pocket of the kinase.

-

Activity Profile: Derivatives synthesized from this core have shown

values in the nanomolar (nM) range against EGFR-overexpressing cell lines (e.g., A431).

Antibacterial Activity (Gyrase Inhibition)

While classic fluoroquinolones (e.g., Ciprofloxacin) possess a 4-oxo group, 4-aminoquinoline-3-carboxylic acids derived from this bromo-intermediate have emerged as effective agents against resistant strains.

-

Mechanism: They stabilize the DNA-gyrase cleavable complex, leading to bacterial cell death. The 6-methoxy group improves activity against Gram-positive bacteria (e.g., S. aureus) compared to the 6-H analogs.

Experimental Protocols

Protocol A: Synthesis of the 4-Bromo Core

Note: This protocol ensures high purity, critical for minimizing side reactions in subsequent biological assays.

-

Precursor Assembly (Gould-Jacobs Reaction):

-

React p-anisidine with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine.

-

Cyclize in diphenyl ether at 250°C to yield 4-hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester .

-

Hydrolyze the ester (NaOH/EtOH) to obtain the free acid.

-

-

Bromination (The Critical Step):

-

Reagents: 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq), Phosphorus Oxybromide (

, 3.0 eq). -

Solvent: Anhydrous DMF (Catalytic amount) in Toluene or neat.

-

Procedure: Heat to 80-100°C for 4 hours. Monitor by TLC (The 4-OH spot will disappear; the 4-Br spot is less polar).

-

Quench: Pour onto crushed ice carefully (Exothermic!). Adjust pH to 4-5 to precipitate the product.

-

Yield: Typically 75-85%.

-

Protocol B: Generation of Bioactive 4-Anilino Derivative

Use this protocol to generate an EGFR-inhibitor candidate for testing.

-

Reagents: 4-Bromo-6-methoxyquinoline-3-carboxylic acid (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

-

Condition: Reflux for 3-6 hours. The reaction is self-catalyzed by the displaced HBr, but adding a drop of HCl can accelerate initiation.

-

Isolation: Cool to room temperature. The product often precipitates as the hydrobromide salt. Filter and wash with cold ether.

-

Validation:

-NMR should show the disappearance of the C4 proton signal and the appearance of aniline aromatic protons.

Pathway Visualization

The following diagram illustrates the transformation of the 4-bromo scaffold into distinct therapeutic classes.

Caption: Divergent synthesis pathways from the 4-bromo-6-methoxyquinoline-3-carboxylic acid core to major therapeutic classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255289: 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Mehariya, K., et al. (2016). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface. Retrieved from [Link]

-

Himo, F., et al. (2023). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

Technical Guide: Solubility Profile of 4-Bromo-6-methoxyquinoline-3-carboxylic acid

[1]

Executive Summary & Chemical Profile

4-Bromo-6-methoxyquinoline-3-carboxylic acid is a functionalized quinoline derivative often utilized as a scaffold in the synthesis of bioactive agents (e.g., antibacterial fluoroquinolones, receptor antagonists).[1] Its solubility is governed by the interplay between its rigid, hydrophobic heteroaromatic core and its polar, ionizable carboxylic acid moiety.[1]

-

Primary Solvents (High Solubility): DMSO, DMF, NMP (Polar Aprotic).[1]

-

Secondary Solvents (Temperature-Dependent): Methanol, Ethanol, Acetic Acid.[1]

-

Anti-Solvents (Precipitation): Water (at acidic/neutral pH), n-Hexane, Diethyl Ether.[1]

-

pKa Influence: Solubility is pH-dependent due to the C-3 carboxylic acid (pKa ≈ 3–4).[1] Dissolution is significantly enhanced in basic aqueous media (

).[1]

Molecular Architecture & Solvation Logic

| Feature | Structural Moiety | Solvation Mechanism |

| Hydrophobicity | Quinoline Ring + Bromine (C-4) | Limits solubility in water; drives dissolution in halogenated/aromatic solvents via |

| H-Bond Donor | Carboxylic Acid (-COOH) | Facilitates solubility in protic solvents (Alcohols) and accepts H-bonds from DMSO/DMF.[1] |

| H-Bond Acceptor | Methoxy (C-6) + Quinoline Nitrogen | Enhances interaction with polar solvents; Methoxy group increases polarity relative to unsubstituted quinoline.[1] |

| Crystal Lattice | High Melting Point (>250°C dec.)[1] | High lattice energy requires significant solvent enthalpy ( |

Solubility Landscape & Solvent Selection

The following classification guides solvent selection for synthesis, recrystallization, and formulation.

Class I: High Solvency (Process Solvents)[1]

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

-

Mechanism:[1][2][3][4][5] Dipole-dipole interactions and strong H-bond acceptance disrupt the crystal lattice effectively.[1]

-

Utility: Ideal for stock solutions (10–50 mM) and nucleophilic substitution reactions.[1]

-

Note: High boiling points make removal difficult; often requires aqueous workup (precipitation).[1]

-

Class II: Protogenic Solvents (Recrystallization)[1]

-

Methanol & Ethanol:

-

Behavior: Moderate solubility at room temperature; high solubility at reflux.[1]

-

Mechanism:[1][2][3][4][5] The 6-methoxy group improves solvation in alcohols compared to non-oxygenated analogs.[1]

-

Application: Preferred for recrystallization.[1] The compound typically crystallizes upon cooling from refluxing ethanol.[1]

-

Class III: Non-Polar / Anti-Solvents[1]

Experimental Protocol: Determination of Saturation Solubility

As specific literature values vary by crystal polymorph and purity, the following Standard Operating Procedure (SOP) is required to generate precise internal data.

Workflow Visualization

Caption: Workflow for the rigorous determination of saturation solubility using the isothermal shake-flask method.

Step-by-Step Methodology

-

Preparation: Add excess 4-Bromo-6-methoxyquinoline-3-carboxylic acid to 5 mL of the target solvent (e.g., Methanol, Acetonitrile) in a sealed glass vial.

-

Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 24–48 hours to ensure equilibrium (

). -

Sampling: Stop agitation and allow solids to settle for 2 hours at the target temperature.

-

Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw the supernatant.[1] Crucial: Filter temperature must match the bath temperature to prevent precipitation.[1]

-

Quantification: Dilute the filtrate with mobile phase (e.g., MeOH:Water) and analyze via HPLC (UV detection at

nm). -

Calculation: Determine molar concentration (

) and convert to mole fraction (

Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation .[1] This model is standard for non-ideal organic solutions.[1]

The Apelblat Model:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical constants derived from regression analysis.

Thermodynamic Parameters:

From the Van't Hoff plot (

Stability & Reactivity Note

Critical Warning: While measuring solubility, researchers must be aware of the reactivity of the 4-bromo substituent.[1]

-

Nucleophilic Attack: In the presence of strong nucleophiles (e.g., amines, alkoxides) and high heat, the bromine at C-4 is susceptible to nucleophilic aromatic substitution (

).[1] -

Solvent Choice: Avoid prolonged heating in basic alcohols (e.g., Sodium Ethoxide in Ethanol) unless substitution is the intended reaction.[1] For solubility studies, use neutral, analytical-grade solvents.[1]

References

-

Compound Synthesis & Purification: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1][4] Atlantis Press, 2015.[1][4] (Describes recrystallization of bromo-quinoline intermediates from ethanol/ether).

-

General Quinoline Solubility: "Solubility of Organic Compounds: Quinoline Derivatives." University of Calgary Chemistry Education. (General principles of polarity and pKa for quinoline carboxylic acids).

-

Thermodynamic Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1] (Standard reference for Apelblat/Van't Hoff analysis).

-

Analogous Data (6-Methoxyquinoline-3-carboxylic acid): PubChem Compound Summary for CID 14241502.[1] (Solubility data for the direct structural analog). [1]

Synthesis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid experimental protocol

[1]

Abstract

This application note details a robust, three-stage synthetic protocol for the preparation of 4-Bromo-6-methoxyquinoline-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and fluoroquinolone-class antibiotics. The method utilizes a modified Gould-Jacobs reaction to construct the quinoline core, followed by regiospecific bromination using phosphorus oxybromide (POBr

Introduction & Strategic Analysis

The 4-substituted-3-quinolinecarboxylic acid motif is a "privileged structure" in medicinal chemistry. The 6-methoxy substituent provides electron-donating properties that modulate the pKa and solubility of the final pharmacophore, while the 4-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse functionalities.

Retrosynthetic Logic

The synthesis is designed backward from the target acid to commercially available starting materials. The strategy relies on maintaining the oxidation state of the carboxylate while manipulating the C-4 position.

Figure 1: Retrosynthetic analysis showing the disconnection approach.

Experimental Protocol

Stage 1: Construction of the Quinoline Core (Gould-Jacobs Reaction)

Objective: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. Principle: Thermal cyclization of an anilinomethylene malonate intermediate.

Materials:

-

p-Anisidine (4-Methoxyaniline): 1.0 eq[1]

-

Diethyl ethoxymethylenemalonate (EMME): 1.1 eq

-

Dowtherm A (Diphenyl ether/Biphenyl eutectic): Solvent for high-temp cyclization

Procedure:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine p-anisidine and EMME. Heat to 110–120°C for 2–3 hours. Ethanol is evolved; monitor the distillate.

-

Checkpoint: The reaction is complete when ethanol evolution ceases and the mixture solidifies upon cooling (formation of the enamine intermediate).

-

-

Cyclization: Add Dowtherm A (approx. 5-10 volumes) to the crude enamine. Heat the mixture rapidly to 250°C (reflux).

-

Isolation: Cool the mixture to ~80°C and dilute with ethanol or hexane to precipitate the product. Filter the solid.

-

Purification: Recrystallize from DMF/Ethanol or wash extensively with hot ethanol to remove Dowtherm A residues.

-

Yield Expectation: 70–85%

-

Appearance: Off-white to pale yellow solid.

-

Stage 2: Regioselective Bromination

Objective: Synthesis of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate. Principle: Nucleophilic substitution of the tautomeric 4-hydroxy (4-oxo) group using Phosphorus Oxybromide.

Materials:

-

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: 1.0 eq[1]

-

Phosphorus Oxybromide (POBr

): 1.5 – 2.0 eq -

Anhydrous Toluene or Acetonitrile: Solvent (optional, can be run neat)

-

Triethylamine (TEA): Base catalyst (optional)

Procedure:

-

Setup: Use a thoroughly dried flask under inert atmosphere (

or Ar). Moisture reacts violently with POBr -

Addition: Suspend the starting material in anhydrous toluene. Add POBr

in portions. -

Reaction: Heat the mixture to 90–100°C .

-

Observation: The solid starting material will dissolve as it converts to the bromo-derivative.

-

Time: 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The polar starting material (Rf ~0.1) should disappear, replaced by a less polar spot (Rf ~0.6).

-

-

Quenching (Critical Safety Step): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/NaHCO

slurry.-

Warning: Exothermic hydrolysis of excess POBr

generates HBr gas.

-

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO

, and concentrate. -

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient) is recommended to remove phosphorus impurities.

-

Yield Expectation: 80–90%

-

Stage 3: Controlled Hydrolysis

Objective: Synthesis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid. Challenge: The 4-bromo substituent is susceptible to nucleophilic aromatic substitution (SnAr) by hydroxide ions (reverting to 4-OH). Conditions must be mild.

Materials:

-

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate: 1.0 eq[1]

-

Lithium Hydroxide (LiOH·H

O): 2.0 eq -

THF / Water (3:1): Solvent system

Procedure:

-

Dissolution: Dissolve the ester in THF.

-

Hydrolysis: Add the LiOH solution (dissolved in minimal water) dropwise at 0–5°C .

-

Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 4–12 hours.

-

Control: Do NOT reflux. Heat promotes the displacement of bromine by the hydroxide.

-

-

Workup:

-

Evaporate THF under reduced pressure (keep temp <35°C).

-

Dilute the aqueous residue with water.

-

Acidification: Carefully acidify to pH 3–4 using 1M HCl at 0°C. The acid will precipitate.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum over P

O

Analytical Data Summary

| Compound | State | Key 1H NMR Signals (DMSO-d6, approx) |

| 4-OH Ester | Pale Yellow Solid | |

| 4-Br Ester | White/Tan Solid | |

| Target Acid | White Solid |

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic Diagram

Figure 2: Operational workflow with decision gates.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete cyclization due to low temp. | Ensure internal temp reaches >245°C. Remove ethanol efficiently. |

| Product is 4-OH instead of 4-Br (Step 2) | Moisture in reagents/solvent. | Use fresh POBr |

| Loss of Bromine (Step 3) | Hydrolysis conditions too harsh (Heat/High pH). | Perform hydrolysis at RT. Avoid strong bases like NaOH at reflux. Use LiOH. |

| Black Tar Formation | Polymerization of EMME or oxidation. | Use nitrogen atmosphere. Do not overheat during condensation. |

Safety & Handling

-

POBr

: Highly corrosive and water-reactive. Releases HBr gas upon contact with moisture. Handle in a fume hood. -

Dowtherm A: High boiling point (258°C). Risk of severe thermal burns. Ensure apparatus is rated for high temperature.

-

Chemical Hygiene: Wear nitrile gloves, lab coat, and safety goggles. The target compound is a potential bioactive agent; avoid inhalation of dust.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

-

Organic Syntheses. "4-Hydroxyquinoline-3-carboxylic Acid Derivatives." Org.[10][8][9][11] Synth.1955 , Coll. Vol. 3, 272.

- Li, J. J. "Gould-Jacobs Reaction.

-

Patel, N. B.; et al. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives."[3] ResearchGate, 2013 .

-

Echemi. "6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturing Process."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uakron.edu [uakron.edu]

- 5. youtube.com [youtube.com]

- 6. mechanism of sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 7. byjus.com [byjus.com]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Buy Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate [smolecule.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-6-methoxyquinoline-3-carboxylic acid

Introduction: The Strategic Importance of Quinolines and the Power of Suzuki Coupling

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, quinoline-3-carboxylic acid derivatives have garnered significant attention due to their diverse pharmacological profiles. The targeted functionalization of the quinoline ring is paramount for the modulation of these biological activities and the development of novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its appeal in the pharmaceutical industry stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[5] This application note provides a comprehensive guide to the Suzuki coupling of 4-Bromo-6-methoxyquinoline-3-carboxylic acid, a key intermediate for the synthesis of complex quinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, and offer practical guidance for optimization and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-6-methoxyquinoline-3-carboxylic acid. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[8][9]

-

Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][10] The choice of base is critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic moieties on the palladium center couple and are eliminated. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Considerations

The presence of a carboxylic acid group on the quinoline substrate necessitates careful selection of the base to avoid unwanted side reactions. While strong bases can deprotonate the carboxylic acid, milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally well-tolerated and effective in promoting the transmetalation step.[11] The choice of solvent is also critical, with polar aprotic solvents like dioxane, DMF, or mixtures with water often providing good results.[12][13] The use of inert atmosphere techniques is crucial to prevent the oxidation and deactivation of the palladium catalyst.[14]

Recommended Protocol for the Suzuki Coupling of 4-Bromo-6-methoxyquinoline-3-carboxylic acid with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of 4-Bromo-6-methoxyquinoline-3-carboxylic acid with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials:

-

4-Bromo-6-methoxyquinoline-3-carboxylic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

TLC plates for reaction monitoring

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-methoxyquinoline-3-carboxylic acid (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02-0.05 equiv) and the phosphine ligand (0.04-0.10 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the quinoline substrate). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C under a positive pressure of argon or nitrogen. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. The aqueous layer may need to be acidified to protonate the carboxylic acid and facilitate its extraction into the organic phase.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Key Reaction Parameters

The following table summarizes key parameters that can be varied for optimizing the Suzuki coupling of 4-Bromo-6-methoxyquinoline-3-carboxylic acid.